molecular formula C10H15NO B078354 2-Amino-6-isopropyl-3-methylphenol CAS No. 13366-69-3

2-Amino-6-isopropyl-3-methylphenol

Cat. No.: B078354
CAS No.: 13366-69-3
M. Wt: 165.23 g/mol
InChI Key: SCBMXGBZXCDNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-isopropyl-3-methylphenol, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

13366-69-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-3-methyl-6-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3

InChI Key

SCBMXGBZXCDNLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N

Synonyms

Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6-isopropyl-3-methyl-2-nitrophenol (1.82 g, 7.92 mmol) obtained in Example 97 in ethanol (40 ml) was added 10% palladium carbon catalyst (1.8 g) and the mixture was stirred under hydrogen atmosphere at 60° C. for 3 hours. After the reaction was over, the reaction solution was filtered with celite and the filtrate was concentrated to provide 1.60 g of 2-amino-6-isopropyl-3-methylphenol (yield 99%) as pale brown solid. To a solution of this aminophenol (1.65 g, 7.92 mmol) in ethanol (25 ml) was added potassium O-ethyl dithiocarbonate (1.52 g, 9.50 mmol) and the mixture was heated to reflux for 8 hours and the solvent was evaporated. The resulting residue was dissolved in water, acidified to pH, 3-4 with 2 N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, a saturated sodium chloride solution successively, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was crystallized from ethyl acetate-hexane to provide 0.99 g (yield 60%) of 7-isopropyl-2-mercapto-4-methylbenzoxazole as pale yellow needles.
Name
4-chloro-6-isopropyl-3-methyl-2-nitrophenol
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.8 g
Type
catalyst
Reaction Step One

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